molecular formula C6H8O2S B12543526 1-(Thiophen-2-yl)ethane-1-peroxol CAS No. 144173-99-9

1-(Thiophen-2-yl)ethane-1-peroxol

Cat. No.: B12543526
CAS No.: 144173-99-9
M. Wt: 144.19 g/mol
InChI Key: ZDMYTQREKCOHRM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethane-1-peroxol is a chemical compound that features a thiophene ring attached to an ethane-1-peroxol group Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)ethane-1-peroxol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and ethane-1-peroxol as the primary reactants.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Thiophen-2-yl)ethane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.

    Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions.

    Major Products: The major products formed include sulfoxides, sulfones, alcohols, and substituted thiophenes.

Scientific Research Applications

1-(Thiophen-2-yl)ethane-1-peroxol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)ethane-1-peroxol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways.

    Effects: These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(Thiophen-2-yl)ethane-1-peroxol can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 1-(Thiophen-2-yl)ethan-1-ol and 1-(Thiophen-2-yl)ethan-1-one share the thiophene ring but differ in their functional groups.

    Peroxides: Compounds like hydrogen peroxide and organic peroxides have similar peroxol groups but lack the thiophene ring.

Properties

CAS No.

144173-99-9

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-(1-hydroperoxyethyl)thiophene

InChI

InChI=1S/C6H8O2S/c1-5(8-7)6-3-2-4-9-6/h2-5,7H,1H3

InChI Key

ZDMYTQREKCOHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)OO

Origin of Product

United States

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